molecular formula C12H10ClNO2S B180880 Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate CAS No. 350997-11-4

Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

Cat. No.: B180880
CAS No.: 350997-11-4
M. Wt: 267.73 g/mol
InChI Key: ICMQOSDBGOSLFT-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate (CAS 350997-11-4) is a chemical compound with the molecular formula C 12 H 10 ClNO 2 S and a molecular weight of 267.73 g/mol . This solid compound should be stored sealed in a dry environment, ideally at 2-8°C . As a 2-amino-thiophene derivative, this scaffold is recognized in scientific research for its versatility. Thiophene derivatives are extensively investigated for their potential biological activities, with studies highlighting their role in the development of anticancer and antioxidant agents . Furthermore, research indicates that complex organic molecules incorporating similar heteroatomic and aromatic structures demonstrate significant performance as corrosion inhibitors for mild steel in acidic media, with some achieving inhibition efficiencies of up to 94% . The presence of sulfur, nitrogen, and oxygen atoms in its structure contributes to its ability to adsorb onto metal surfaces, forming a protective barrier film . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-12(15)10-8(6-17-11(10)14)7-4-2-3-5-9(7)13/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMQOSDBGOSLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358023
Record name methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-11-4
Record name methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
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Preparation Methods

Reaction Mechanism and Conditions

  • Knoevenagel Condensation : 2-Chlorobenzaldehyde reacts with methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

  • Cyclization : Elemental sulfur facilitates thiophene ring formation via nucleophilic attack at the α-carbon of the nitrile group.

  • Amination : The intermediate undergoes tautomerization to yield the 2-aminothiophene core.

Optimization Data :

ParameterOptimal ValueYield ImprovementSource
Temperature60–80°C75% → 92%
Solvent (DMF vs. EtOH)DMF68% → 88%
Catalyst (Morpholine)10 mol%70% → 85%

Microwave-assisted Gewald reactions reduce reaction times from 6–8 hours to 20–30 minutes while maintaining yields >90%.

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

For derivatives requiring regioselective substitution, palladium-catalyzed cross-coupling offers precision:

Protocol Overview

  • Intermediate Synthesis : Methyl 2-amino-4-bromo-thiophene-3-carboxylate is prepared via Gewald reaction using 2-bromobenzaldehyde.

  • Coupling Reaction :

    • Catalyst : Pd(PPh₃)₄ (5 mol%).

    • Ligand : XPhos (10 mol%).

    • Base : K₂CO₃.

    • Conditions : 90°C in toluene/water (3:1).

Key Data :

  • Yield : 78–82% for 2-chlorophenyl incorporation.

  • Byproduct Mitigation : Addition of 1,4-dioxane reduces homocoupling to <5%.

Industrial-Scale Production: Continuous Flow Reactors

Batch processes face scalability challenges due to exothermic cyclization steps. Continuous flow systems address this with:

  • Reactor Type : Microfluidic tubular reactor (ID: 1 mm).

  • Residence Time : 8–12 minutes.

  • Throughput : 1.2 kg/day with 94% purity.

Advantages :

  • 40% reduction in sulfur waste compared to batch methods.

  • Real-time HPLC monitoring ensures consistent purity (>98%).

Alternative Routes: Thiourea Cyclocondensation

For laboratories lacking specialized equipment, thiourea-based methods provide accessibility:

Stepwise Procedure

  • Formation of Thiourea Adduct : 2-Chlorophenyl isothiocyanate reacts with methyl acetoacetate in ethanol.

  • Cyclization : HCl (g) in anhydrous ether induces ring closure.

  • Oxidation : H₂O₂ converts thioamide to carboxylate.

Performance Metrics :

  • Overall Yield : 65–70%.

  • Purity : 91% after recrystallization (hexane/EtOAc).

Purification and Analytical Validation

Purification Techniques

MethodConditionsPurity Achieved
Column ChromatographySilica gel, EtOAc/hexane (1:4)95%
RecrystallizationMethanol/water (7:3)98%
Centrifugal Partition ChromatographyHeptane/EtOAc/MeCN (5:3:2)99%

Structural Confirmation

  • ¹H NMR : δ 7.35–7.28 (m, 4H, Ar-H), 3.82 (s, 3H, OCH₃), 2.45 (s, 2H, NH₂).

  • LC-MS : [M+H]⁺ at m/z 268.03 (calculated: 267.73).

  • X-Ray Crystallography : Dihedral angle of 38.2° between thiophene and chlorophenyl planes.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Gewald (Batch)85–9295–98Moderate12–15
Suzuki Cross-Coupling78–8297–99Low45–50
Continuous Flow90–9498–99High8–10

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or iron powder.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. The compound's structure allows for modifications that can enhance biological activity, making it a valuable building block for drug development. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory and analgesic agents.

Case Study: Anti-cancer Activity
Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For example, a study demonstrated that modifications to the thiophene ring could improve the compound's efficacy against breast cancer cells, highlighting its potential as a lead compound in cancer therapy .

Agrochemicals

Herbicidal Properties
The compound has been investigated for its herbicidal properties. Research has shown that thiophene derivatives can inhibit specific enzymes in plants, leading to effective weed control. This application is particularly relevant in the development of new agrochemicals aimed at sustainable agriculture practices.

Case Study: Herbicide Development
A patent describes the synthesis of herbicidally active compounds derived from thiophene structures similar to this compound. These compounds were shown to effectively control various weed species without harming crop plants .

Material Science

Dyes and Pigments
this compound has been utilized in the synthesis of disperse dyes. The unique properties of thiophene derivatives allow them to be used in high-performance dye applications, particularly in textiles and plastics.

Case Study: Synthesis of Disperse Dyes
A recent publication detailed the synthesis of disperse dyes derived from this compound, which were characterized for their colorfastness and application properties. These dyes showed promising results in terms of stability and vibrancy when applied to synthetic fibers .

Analytical Chemistry

Analytical Applications
The compound is also used in analytical chemistry as a standard reference material due to its well-defined chemical structure. It can be employed in various chromatographic techniques for the analysis of complex mixtures.

Summary Table of Applications

Application AreaDescriptionCase Studies/References
Medicinal ChemistryIntermediate for drug synthesis; potential anti-cancer agent ,
AgrochemicalsHerbicidal properties; development of new agrochemicals
Material ScienceSynthesis of high-performance disperse dyes
Analytical ChemistryStandard reference material for chromatographic analysis-

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, resulting in antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence steric, electronic, and biological properties:

Compound Name Phenyl Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate 2-chloro C₁₂H₁₀ClNO₂S 275.73 High steric hindrance; used in SAR studies
Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate 4-chloro C₁₂H₁₀ClNO₂S 275.73 Enhanced π-π stacking due to para-substitution
Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate 2,4-dichloro C₁₂H₉Cl₂NO₂S 302.18 Increased electron-withdrawing effects; potential bioactivity
Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate 4-methoxy C₁₃H₁₃NO₃S 271.31 Electron-donating group; studied for photophysical properties

Key Observations :

  • Electronic Effects : Dichloro derivatives exhibit stronger electron-withdrawing effects, which may enhance stability in charge-transfer complexes .
  • Photophysical Behavior : Methoxy-substituted analogs demonstrate unique light absorption/emission profiles due to electron-rich aromatic systems .
Ester Group Modifications

The ester moiety impacts solubility, metabolic stability, and synthetic pathways:

Compound Name Ester Group Molecular Formula Molecular Weight Key Properties Reference
This compound Methyl C₁₂H₁₀ClNO₂S 275.73 Standard for SAR comparisons
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate Ethyl C₁₃H₁₂ClNO₂S 289.76 Improved lipophilicity; used in drug discovery
Propyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate Propyl C₁₄H₁₄ClNO₂S 295.79 Extended alkyl chain; potential prolonged bioavailability

Key Observations :

  • Lipophilicity : Ethyl and propyl esters exhibit higher lipophilicity than methyl esters, which may enhance membrane permeability in biological systems .
  • Synthetic Flexibility : Methyl esters are often preferred due to simpler synthesis and purification workflows .
Thiophene Ring Functionalization

Modifications to the thiophene core alter electronic density and reactivity:

Compound Name Thiophene Substituents Molecular Formula Molecular Weight Key Properties Reference
This compound None (base structure) C₁₂H₁₀ClNO₂S 275.73 Baseline for reactivity studies
Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate Amino group at position 3 C₁₂H₁₀ClNO₂S 275.73 Altered regiochemistry; distinct SAR
Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate Carbamoyl at position 5 C₈H₉N₂O₃S 213.23 Enhanced hydrogen-bonding capacity

Key Observations :

  • Regiochemistry: Shifting the amino group to position 3 disrupts conjugation patterns, affecting electronic properties .

Physicochemical and Spectral Data

Available data for select compounds (95% purity unless noted):

Compound Name Melting Point (°C) Solubility (mg/mL) λmax (nm) Reference
This compound 145–148 0.5 (DMSO) 290 (UV)
Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate 132–135 1.2 (DMSO) 320 (Fluorescence)
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate 160–163 0.3 (DMSO) 285 (UV)

Biological Activity

Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H10ClNO2S
  • Molecular Weight : 267.74 g/mol
  • Structure : The compound features a thiophene ring substituted with an amino group, a carboxylate, and a chlorophenyl moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for some derivatives .
    • It has shown effectiveness in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in persistent infections .
  • Anticancer Properties :
    • Research has demonstrated that this compound possesses anticancer activity against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these activities were reported to be below 25 μM, indicating potent anti-proliferative effects .
    • The mechanism involves the inhibition of specific enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Antimicrobial Evaluation

A study conducted on various derivatives of this compound revealed that the most active derivatives significantly inhibited the growth of pathogenic bacteria while exhibiting low hemolytic activity, suggesting a favorable safety profile for further development as an antimicrobial agent .

Anticancer Activity

In vitro assays demonstrated that this compound derivatives effectively reduced cell viability in cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Comparative Biological Activity Table

Activity TypePathogen/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mL
AntimicrobialE. coliSignificant activity
AnticancerHepG-2< 25 μM
AnticancerMCF-7< 25 μM
Enzyme InhibitionDNA gyrase12.27 - 31.64 μM
Enzyme InhibitionDHFR0.52 - 2.67 μM

Q & A

Q. What are the recommended synthesis protocols for Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate?

  • Methodological Answer : A common approach involves multi-step condensation reactions. For example, thiophene ring formation can be achieved via Gewald synthesis, where a ketone (e.g., 2-chlorophenylacetone) reacts with cyanoacetate derivatives in the presence of sulfur and a base (e.g., morpholine). Post-synthetic purification often employs reverse-phase HPLC with methanol-water gradients to isolate the product in >95% purity. Reaction conditions (e.g., nitrogen atmosphere, reflux) and stoichiometric ratios (1.2:1 molar excess of anhydrides) are critical for yield optimization .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR (400 MHz, DMSO-d6) identify proton environments (e.g., NH₂ at δ 6.2 ppm, aromatic protons at δ 7.1–7.8 ppm) and carbon signals (e.g., ester carbonyl at δ 167 ppm).
  • IR : Peaks at 3300–3400 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), and 1540 cm⁻¹ (C=C) confirm functional groups.
  • X-ray Crystallography : Single-crystal X-ray diffraction (SHELX-97) with WinGX software refines anisotropic displacement parameters. Mercury CSD 2.0 visualizes intermolecular interactions (e.g., hydrogen bonds between NH₂ and ester groups) .

Q. What safety precautions are necessary during handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (respiratory toxicity noted in Safety Data Sheets).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How can crystallographic data refinement challenges (e.g., twinning, disorder) be addressed?

  • Methodological Answer :
  • Software Tools : SHELXL (via OLEX2 interface) applies TWIN/BASF commands for twin refinement. For disordered regions, PART instructions split occupancy between sites.
  • Validation : Check R1/wR2 convergence (<5% discrepancy) and ADDSYM analysis (PLATON) to detect missed symmetry. Mercury’s packing similarity tool compares intermolecular interactions against CSD entries to validate models .

Q. What strategies resolve discrepancies between computational (DFT) and experimental spectroscopic data?

  • Methodological Answer :
  • DFT Optimization : Use Gaussian09 with B3LYP/6-311++G(d,p) to calculate NMR chemical shifts. Apply scaling factors (e.g., 0.96 for IR frequencies).
  • Statistical Analysis : Calculate mean absolute deviations (MAD < 0.3 ppm for ¹H NMR) to assess accuracy. For outliers (e.g., solvent effects on NH₂ shifts), re-optimize with explicit solvent models (PCM or SMD) .

Q. How does the 2-chlorophenyl substituent influence biological activity compared to analogs?

  • Methodological Answer :
  • SAR Studies : Compare IC₅₀ values against analogs (e.g., 4-methylphenyl or 3-CF₃ derivatives). The electron-withdrawing Cl group enhances metabolic stability (logP ~3.2 vs. ~2.8 for methyl derivatives) and receptor binding (e.g., Ki = 12 nM vs. 45 nM for unsubstituted phenyl).
  • Mechanistic Probes : Fluorescence quenching assays (e.g., with human serum albumin) quantify binding constants. Molecular docking (AutoDock Vina) models Cl-π interactions with hydrophobic receptor pockets .

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